molecular formula C10H7ClN2O2 B14735874 3-Chloro-4-(2-nitrophenyl)-1H-pyrrole CAS No. 7123-69-5

3-Chloro-4-(2-nitrophenyl)-1H-pyrrole

Cat. No.: B14735874
CAS No.: 7123-69-5
M. Wt: 222.63 g/mol
InChI Key: LYGHLLPOXFAOOC-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-nitrophenyl)-1H-pyrrole is a phenylpyrrole derivative that contains a chlorine atom and a nitro group. This compound is known for its significant biological activities, particularly its antifungal properties. It is a member of the class of pyrroles, which are heterocyclic aromatic organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-nitrophenyl)-1H-pyrrole typically involves the chlorination of L-tryptophan followed by a series of enzymatic steps. The process begins with the conversion of L-tryptophan to 7-chloro-L-tryptophan using tryptophan 7-halogenase. This is followed by ring rearrangement and decarboxylation to form monodechloroaminopyrrolnitrin, which is then chlorinated to form aminopyrrolnitrin. Finally, the amino group is oxidized to form the nitro group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation using genetically engineered strains of Corynebacterium glutamicum. This method involves the expression of genes encoding the necessary enzymes for the biosynthesis of the compound from L-tryptophan .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

3-Chloro-4-(2-nitrophenyl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The antifungal properties of 3-Chloro-4-(2-nitrophenyl)-1H-pyrrole are believed to result from the inhibition of the electron transport system in fungi. This compound interferes with the normal function of the mitochondrial respiratory chain, leading to the disruption of energy production and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(2-nitrophenyl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its combination of a chlorine atom and a nitro group on the phenyl ring enhances its antifungal efficacy .

Properties

CAS No.

7123-69-5

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-chloro-4-(2-nitrophenyl)-1H-pyrrole

InChI

InChI=1S/C10H7ClN2O2/c11-9-6-12-5-8(9)7-3-1-2-4-10(7)13(14)15/h1-6,12H

InChI Key

LYGHLLPOXFAOOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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